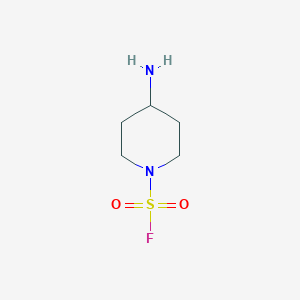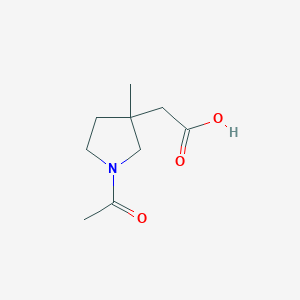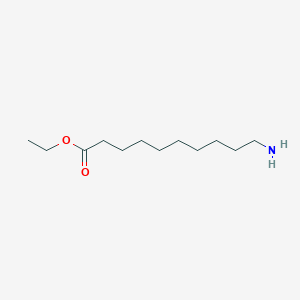
5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid: is a heterocyclic compound containing a thiazole ring substituted with an aminomethyl group at the 5-position and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a thioamide with a halogenated carboxylic acid derivative can yield the desired thiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
科学的研究の応用
Chemistry: In organic synthesis, 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid serves as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them promising candidates for pharmaceutical development .
Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its incorporation into polymeric materials can enhance their mechanical and thermal properties .
作用機序
The mechanism of action of 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
5-(Aminomethyl)-2-furancarboxylic acid: Similar in structure but contains a furan ring instead of a thiazole ring.
5-(Aminomethyl)-2-thiophenecarboxylic acid: Contains a thiophene ring instead of a thiazole ring.
5-(Aminomethyl)-1,2,4-triazole-3-carboxylic acid: Contains a triazole ring instead of a thiazole ring.
Uniqueness: The uniqueness of 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid lies in its thiazole ring, which imparts distinct electronic and steric properties.
特性
CAS番号 |
503469-49-6 |
|---|---|
分子式 |
C5H6N2O2S |
分子量 |
158.18 g/mol |
IUPAC名 |
5-(aminomethyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-1-3-2-7-4(10-3)5(8)9/h2H,1,6H2,(H,8,9) |
InChIキー |
KQFQAICBPMSDBD-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)C(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)


![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B15306347.png)



![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)



